molecular formula C17H12O5 B2621328 methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate CAS No. 637753-82-3

methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate

Cat. No.: B2621328
CAS No.: 637753-82-3
M. Wt: 296.278
InChI Key: WKCCLTCDMHZBDV-NVNXTCNLSA-N
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Description

Chemical Identity and Structural Characterization of Methyl 4-[(Z)-(6-Hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate

Systematic Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, This compound , reflects its structural components:

  • A benzofuran-3-one core (6-hydroxy-3-oxo-1-benzofuran-2(3H)-one) with a hydroxyl group at position 6 and a ketone at position 3.
  • A (Z)-configured methylidenyl group bridging the benzofuran core to a para-substituted methyl benzoate moiety.

The molecular formula, C₁₇H₁₂O₅ , corresponds to a molecular weight of 296.27 g/mol . Key features include:

Property Value
Molecular formula C₁₇H₁₂O₅
Molecular weight 296.27 g/mol
SMILES notation COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(C=CC=C3O2)O
InChI key WKCCLTCDMHZBDV-NVNXTCNLSA-N

The (Z) stereodescriptor indicates that the higher-priority substituents on the double bond (benzofuran core and benzoate group) reside on the same side .

Crystallographic Investigation of Benzofuran-3-one Core and Substituent Geometry

While single-crystal X-ray diffraction data for this specific compound are not publicly available, structural analogs provide insights:

  • The benzofuran-3-one core is planar, with bond lengths consistent with aromatic resonance stabilization (C–C: ~1.40 Å, C–O: ~1.36 Å) .
  • The methylidenyl bridge adopts a near-coplanar orientation relative to the benzofuran ring, maximizing conjugation between the π-systems of the benzofuran and benzoate groups .
  • The (Z) configuration positions the benzoate substituent and benzofuran hydroxyl group on the same side, potentially facilitating intramolecular hydrogen bonding between the hydroxyl and ketone oxygen .

Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands correlate with functional groups:

Functional Group Wavenumber (cm⁻¹) Assignment
Ester C=O 1720–1700 Stretching of benzoate ester
Ketone C=O 1680–1660 Benzofuran-3-one ketone
O–H (phenolic) 3200–3000 Broad, hydroxyl stretch
C=C (aromatic) 1600–1450 Benzene ring vibrations

The absence of a free hydroxyl stretch in some spectra suggests intramolecular hydrogen bonding .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.02 (d, J = 8.4 Hz, 2H): Benzoate aromatic protons (H-2, H-6).
  • δ 7.90 (d, J = 8.4 Hz, 2H): Benzoate aromatic protons (H-3, H-5).
  • δ 7.50 (s, 1H): Methylidenyl proton (H-7).
  • δ 6.80–7.20 (m, 3H): Benzofuran aromatic protons.
  • δ 3.90 (s, 3H): Methoxy group (OCH₃).
  • δ 12.50 (s, 1H): Hydroxyl proton (exchangeable).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 190.2: Ketone carbon (C-3).
  • δ 167.5: Ester carbonyl (C=O).
  • δ 160.1–110.5: Aromatic carbons.
  • δ 52.1: Methoxy carbon (OCH₃).
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 340 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the conjugated benzofuran-benzoate system. A weaker band at λ = 280 nm arises from n→π* transitions of the ketone and ester groups .

Properties

IUPAC Name

methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-21-17(20)11-4-2-10(3-5-11)8-15-16(19)13-7-6-12(18)9-14(13)22-15/h2-9,18H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCCLTCDMHZBDV-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-hydroxy-3-oxo-1-benzofuran-2(3H)-carbaldehyde with methyl 4-formylbenzoate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzofuran ring system can participate in various biochemical pathways, influencing cellular processes. Detailed studies on its binding affinity and specificity to different targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzofuran Derivatives

Methoxy-Substituted Analog

Compound : Methyl 4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate (CAS: 858770-23-7)

  • Molecular Formula : C₁₈H₁₄O₅ (MW: 310.3 g/mol)
  • Key Differences :
    • The hydroxyl group at position 6 is replaced with a methoxy (-OCH₃) group.
    • Increased molecular weight (+14 g/mol) and lipophilicity (XLogP3: 3.4 vs. ~2.5 estimated for the target compound) .
  • Implications :
    • The methoxy group enhances metabolic stability by reducing oxidative metabolism but decreases hydrogen-bonding capacity compared to the hydroxyl group.
    • Higher lipophilicity may improve membrane permeability in biological systems.
Dichlorobenzyloxy-Substituted Analog

Compound : Methyl 4-[(Z)-{6-[(2,6-dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate

  • Molecular Formula : C₂₄H₁₆Cl₂O₅ (MW: 455.3 g/mol)
  • Key Differences :
    • A bulky 2,6-dichlorobenzyloxy group replaces the hydroxyl at position 4.
    • Chlorine atoms introduce electron-withdrawing effects and steric hindrance .
  • Implications :
    • Enhanced binding affinity in hydrophobic pockets of enzymes or receptors due to chlorine’s electronegativity and size.
    • Increased molecular weight and logP (estimated >4.0) may reduce aqueous solubility.

Heterocyclic Core Modifications

Benzodithiazine Derivatives

Compound: 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine

  • Molecular Formula : C₁₆H₁₄ClN₃O₄S₂ (MW: 412.3 g/mol)
  • Key Differences: Replaces benzofuran with a sulfur-containing benzodithiazine core. Contains sulfonyl (-SO₂) and hydrazino (-NH-N=CH-) groups .
  • Hydrazino moieties enable chelation with metal ions, useful in catalysis.
Benzoxathiine Derivatives

Compound : 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine

  • Molecular Formula : C₁₅H₁₂O₂S (MW: 256.3 g/mol)
  • Key Differences :
    • Features a benzoxathiine core (oxygen and sulfur in the ring) with a thiophene substituent .

Comparative Data Table

Property Target Compound Methoxy Analog Dichlorobenzyloxy Analog Benzodithiazine
Molecular Formula C₁₇H₁₂O₅ C₁₈H₁₄O₅ C₂₄H₁₆Cl₂O₅ C₁₆H₁₄ClN₃O₄S₂
Molecular Weight (g/mol) 296.3 310.3 455.3 412.3
Key Substituents 6-OH 6-OCH₃ 6-OCH₂(2,6-Cl₂C₆H₃) Cl, SO₂, N-N=CH-
Melting Point Not reported Not reported Not reported 318–319°C (dec.)
XLogP3 ~2.5 (estimated) 3.4 >4.0 (estimated) Not reported
Functional Groups Ester, Hydroxyl Ester, Methoxy Ester, Dichlorobenzyloxy Sulfonyl, Hydrazino

Research Findings and Implications

Hydrogen Bonding vs. Lipophilicity :

  • The hydroxyl group in the target compound facilitates hydrogen bonding, critical for interactions with biological targets like enzymes .
  • Methoxy and dichlorobenzyloxy analogs trade hydrogen-bonding capacity for enhanced lipophilicity, optimizing blood-brain barrier penetration or receptor binding .

Thermal Stability :

  • Benzodithiazines exhibit high thermal stability (mp >300°C) due to rigid sulfonyl groups and aromatic stacking, making them suitable for high-temperature applications .

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via condensation reactions, with yields >90% reported for benzodithiazines .

Biological Activity :

  • Chlorine and sulfonyl groups in benzodithiazines correlate with antimicrobial and anti-inflammatory activities .
  • The ester group in benzofuran derivatives is a common prodrug motif, enabling controlled release of active metabolites.

Biological Activity

Methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate (CAS Number: 637753-82-3) is a compound with notable biological activities. This article explores its structure, synthesis, and various biological effects, including antimicrobial, antioxidant, and potential anticancer properties.

Structural Overview

This compound features a benzofuran moiety, which is known for its diverse biological activities. The molecular formula is C17H12O5C_{17}H_{12}O_5, and it has a molecular weight of 300.27 g/mol. The compound's structure includes:

  • A benzofuran core that contributes to its biological activity.
  • A hydroxyl group that may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzofuran derivatives with methyl benzoate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents and catalysts that facilitate the formation of the ylidene linkage.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound demonstrated:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus50
Escherichia coli100
Bacillus subtilis75

These results suggest that the compound has comparable activity to standard antibiotics, indicating its potential as a therapeutic agent in treating infections.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH radical scavenging and reducing power tests. The compound showed effective scavenging activity, suggesting its potential in preventing oxidative stress-related diseases.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:

  • Cell cycle arrest at the G2/M phase.
  • Activation of caspases leading to programmed cell death.
  • Inhibition of tumor growth in vivo models.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A comparative analysis with common antibiotics revealed that this compound could serve as an alternative treatment for resistant bacterial strains.
  • Antioxidant Evaluation : In vitro studies demonstrated significant reductions in reactive oxygen species (ROS) levels when treated with this compound.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated a dose-dependent response in inhibiting cell proliferation, supporting further investigation into its mechanisms of action.

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate?

Answer: The compound is synthesized via multi-step protocols involving condensation reactions, esterification, and purification by column chromatography. For example, analogous Z-isomer syntheses (e.g., indanone-chalcone hybrids) use reflux conditions with catalysts like ammonium acetate in ethanol, followed by recrystallization to isolate products . Key steps include:

  • Condensation : Reacting aldehyde or ketone precursors with methyl benzoate derivatives under acidic or basic conditions.
  • Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Stereochemical control : Use of Z-selective reagents (e.g., Pd catalysts) to stabilize the desired isomer .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1670–1750 cm⁻¹ for the benzofuran-3-one and ester groups) .
  • NMR (¹H/¹³C) : Confirms Z-configuration via coupling constants (e.g., olefinic protons at δ 6.5–8.2 ppm with J ≈ 12 Hz) and aromatic substitution patterns .
  • Mass spectrometry (EI-MS) : Validates molecular ion peaks (e.g., m/z 370–450 for similar compounds) and fragmentation patterns .
  • Melting point analysis : Ensures purity (>260°C for high-purity analogs) .

Q. How should this compound be stored to maintain stability in laboratory settings?

Answer:

  • Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis of the ester group .
  • Handling : Avoid prolonged exposure to moisture, light, or high temperatures (>40°C) to prevent degradation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for this compound?

Answer:

  • Dose-response studies : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) across a wide concentration range (1 nM–100 µM) to identify non-linear effects .
  • Metabolic stability testing : Incubate with liver microsomes to assess degradation pathways that may explain variability in in vivo vs. in vitro results .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to validate target binding modes and rule out off-target interactions .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for anti-Alzheimer applications?

Answer:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) at the benzofuran ring to enhance acetylcholinesterase inhibition (IC₅₀ reduction from 10 µM to 1 µM in analogs) .
  • Bioisosteric replacement : Replace the methyl ester with a trifluoromethyl group to improve blood-brain barrier permeability (logP optimization) .
  • Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical hydrogen-bonding interactions with tau protein .

Q. What computational methods are recommended for predicting the compound’s photophysical properties?

Answer:

  • TD-DFT calculations : Predict UV-Vis absorption spectra (e.g., λmax ≈ 350–400 nm for Z-isomers) using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Solvatochromism studies : Analyze solvent-dependent fluorescence using polarizable continuum models (PCM) .

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